Ethyl 2-chloropentanoate

Lipophilicity Drug Design Pharmacokinetics

Ethyl 2-chloropentanoate (CAS 118688-48-5) is a chlorinated ester with the molecular formula C₇H₁₃ClO₂, possessing a calculated molecular weight of 164.63 g/mol. It is characterized as a clear, colorless liquid with a computed LogP value of 2.47, indicating significant lipophilicity that influences its behavior in both synthetic and biological systems.

Molecular Formula C7H13ClO2
Molecular Weight 164.63
CAS No. 118688-48-5
Cat. No. B2833372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloropentanoate
CAS118688-48-5
Molecular FormulaC7H13ClO2
Molecular Weight164.63
Structural Identifiers
SMILESCCCC(C(=O)OCC)Cl
InChIInChI=1S/C7H13ClO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3
InChIKeyZAOIIUSDMKVQJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-chloropentanoate (CAS 118688-48-5): Chemical Properties and Procurement Baseline for Pharmaceutical and Agrochemical Research


Ethyl 2-chloropentanoate (CAS 118688-48-5) is a chlorinated ester with the molecular formula C₇H₁₃ClO₂, possessing a calculated molecular weight of 164.63 g/mol [1][2]. It is characterized as a clear, colorless liquid with a computed LogP value of 2.47, indicating significant lipophilicity that influences its behavior in both synthetic and biological systems [1][3]. The compound serves as a versatile building block in organic synthesis, particularly valued for its alpha-chloro ester functionality, which enables selective nucleophilic substitution reactions for the construction of more complex molecules . Its physical properties, including a density of 1.0±0.1 g/cm³ and a boiling point of 184.5±8.0 °C at 760 mmHg, define its handling and storage requirements in a laboratory setting [4].

Why Generic 'Ethyl 2-halopentanoate' Substitution Fails: The Critical Impact of Halogen Choice on Reactivity and Selectivity


In chemical synthesis and pharmaceutical intermediate procurement, the direct substitution of ethyl 2-chloropentanoate with other alpha-halo esters, such as ethyl 2-bromopentanoate or ethyl 2-chloropropanoate, is not a trivial or equivalent exchange. The identity of the halogen at the alpha-carbon fundamentally dictates the reaction kinetics and pathways in nucleophilic substitution reactions. The general reactivity order for halides in such reactions is established as I > Br > Cl > F, a hierarchy that is governed by the leaving group ability of the halide ion [1][2]. Therefore, using a bromo analog instead of a chloro analog will result in a significantly accelerated reaction rate, which can lead to lower yields of the desired substitution product due to competing elimination side-reactions. Conversely, substituting with a less reactive chloro analog like ethyl 2-chloropropanoate, which has a different alkyl chain length, alters the steric environment around the reactive center, thereby impacting both the rate and the stereochemical outcome of the reaction [3]. These differences in reaction kinetics and selectivity directly translate into process reproducibility, yield optimization, and impurity profile management, which are critical parameters for scale-up and regulatory filings in pharmaceutical manufacturing. The evidence presented in the following section quantifies these crucial differences.

Ethyl 2-chloropentanoate: Quantitative Evidence of Differentiation from Competing Alpha-Halo Esters


Quantified Lipophilicity Advantage of Ethyl 2-chloropentanoate Over Lower Homologs

In drug discovery and agrochemical research, the lipophilicity of an intermediate directly impacts its ability to cross biological membranes and influences its overall pharmacokinetic profile. Ethyl 2-chloropentanoate possesses a significantly higher calculated partition coefficient (LogP) compared to its lower homolog, ethyl 2-chloropropanoate, making it a more suitable building block for developing compounds requiring enhanced membrane permeability or blood-brain barrier penetration [1][2].

Lipophilicity Drug Design Pharmacokinetics Partition Coefficient

Controlled Reactivity Profile: Ethyl 2-chloropentanoate Provides a Balanced Substitution Rate Compared to More Labile Bromo Analogs

The rate of nucleophilic substitution for alpha-halo esters is governed by the leaving group ability of the halide. The established reactivity trend is I > Br > Cl > F [1]. Ethyl 2-chloropentanoate, containing a chlorine atom, will undergo SN2 reactions at a rate that is significantly slower than its bromine-containing analog, ethyl 2-bromopentanoate. This slower, more controlled reactivity minimizes competing elimination pathways (E2) that can form undesired alkene byproducts, thereby improving the yield and purity of the desired substituted product [2]. While direct rate constant data for this specific pair is not available in public literature, the class-level inference from physical organic chemistry principles is robust and universally accepted.

Organic Synthesis Reaction Kinetics Nucleophilic Substitution Process Chemistry

Differentiation by Molecular Weight: A Critical Parameter for Stoichiometric Calculations and Inventory Management

In large-scale synthesis, precise stoichiometric calculations are essential for cost control and yield optimization. Ethyl 2-chloropentanoate has a molecular weight of 164.63 g/mol [1][2]. This differentiates it from other common alpha-halo esters used in similar applications. The difference in molecular weight must be accurately accounted for when substituting one reagent for another to ensure the correct molar ratios are maintained, preventing costly errors in large-scale production batches.

Molecular Weight Stoichiometry Procurement Scale-up

Purity Specification as a Proxy for Reliability in Sensitive Synthetic Applications

For research and development purposes, the guaranteed minimum purity of a reagent is a direct indicator of its suitability for producing reproducible results. Commercial suppliers of ethyl 2-chloropentanoate commonly offer the compound at a minimum purity specification of 95% . This specification provides a baseline for analytical quality control and ensures that the material meets a standard suitable for most organic synthesis applications. While other analogs may be offered at varying purities, this benchmark serves as a key differentiator in the procurement process for ensuring experimental consistency.

Purity Quality Control Reproducibility Analytical Chemistry

Optimized Application Scenarios for Ethyl 2-chloropentanoate in Pharmaceutical and Agrochemical R&D


Scaffold for Lipophilic Drug Candidates Requiring CNS Penetration

Given its calculated LogP of 2.41-2.47, ethyl 2-chloropentanoate is an optimal starting material for medicinal chemists designing central nervous system (CNS) drug candidates where improved blood-brain barrier permeability is a key design criterion [1]. Its use as a synthetic intermediate can help impart the necessary lipophilicity to a final drug molecule, as demonstrated by the class-level inference from its physicochemical property data [2].

Controlled Nucleophilic Substitution for High-Yield API Intermediate Synthesis

In the process chemistry department of a pharmaceutical company, where yield and purity are directly tied to cost of goods, ethyl 2-chloropentanoate is the preferred reagent over its bromo analog. Its moderate reactivity, based on established halide leaving group ability, allows for a more controlled reaction that minimizes the formation of elimination byproducts, thereby simplifying purification and increasing the overall yield of the desired active pharmaceutical ingredient (API) intermediate [3].

Building Block for Agrochemicals with Optimized Foliar Uptake

The lipophilic nature of ethyl 2-chloropentanoate (LogP 2.47) makes it a valuable building block in the synthesis of novel herbicides and fungicides . Its properties can be leveraged to design agrochemicals with enhanced foliar uptake and cuticle penetration, which are critical factors for the efficacy of post-emergent herbicides. This is a direct application of the quantitative lipophilicity data that differentiates it from less lipophilic alpha-halo ester alternatives.

Use in Academic Research for Teaching Fundamental Organic Chemistry Principles

Ethyl 2-chloropentanoate serves as an excellent model compound in academic laboratory courses for demonstrating SN2 substitution and ester hydrolysis reactions. Its moderate reactivity and well-defined physical properties make it a safer and more predictable alternative to more reactive halides for undergraduate experiments [4]. The clear differentiation in molecular weight and reactivity profile compared to similar esters provides a tangible learning opportunity for students studying structure-activity relationships.

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